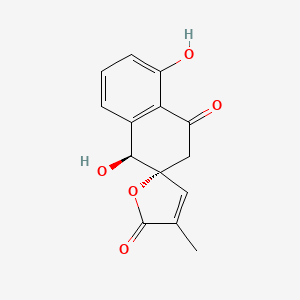
Lambertellol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lambertellol B, also known as this compound, is a useful research compound. Its molecular formula is C14H12O5 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Activity
Lambertellol B has been identified as one of the primary antifungal substances produced by Lambertella corni-maris. Research indicates that it plays a crucial role in the mycoparasitic interactions between this fungus and its host, Monilinia fructigena, which causes brown rot in apples. Under acidic conditions, Lambertella corni-maris produces substantial amounts of lambertellols, including this compound, which have been shown to inhibit the growth of Monilinia fructigena effectively. In laboratory studies, this compound demonstrated significant inhibition of hyphal germination, although it did not kill spores immediately, indicating its potential as a biocontrol agent rather than a direct fungicide .
Biosynthesis and Chemical Stability
The biosynthesis of lambertellols, including this compound, has been studied using isotope labeling techniques. These studies revealed that the compound is synthesized from acetate via a complex metabolic pathway involving the loss of carbon atoms from octameric acetate units. The stability of this compound is notably affected by pH; it remains stable under acidic conditions but degrades rapidly in neutral or alkaline environments. This property is advantageous for its application in environments where acidity can be maintained, enhancing its effectiveness against fungal pathogens .
Mycoparasitism Mechanism
The mechanism by which Lambertella corni-maris outcompetes Monilinia fructigena involves the production of lambertellols that create an unfavorable environment for the latter. Specifically, the acidic conditions generated by the host fungus stabilize lambertellols while promoting their antifungal activity. This phenomenon suggests that this compound could be utilized as part of integrated pest management strategies to enhance crop resilience against fungal diseases .
Case Study 1: In Vitro Antifungal Activity
A study conducted by Murakami et al. demonstrated that when cultured with Monilinia fructigena, Lambertella corni-maris produced this compound at concentrations sufficient to inhibit fungal growth significantly. The results indicated that after seven days of co-culture, this compound was detected at levels that effectively suppressed hyphal growth without immediate spore lethality .
Case Study 2: Environmental Impact on Production
Research has shown that environmental factors such as pH significantly influence the production rates of lambertellols by Lambertella corni-maris. Under controlled acidic conditions, high yields of this compound were obtained, suggesting potential agricultural applications where soil pH can be managed to enhance biocontrol efficacy .
Future Directions and Research Opportunities
Given its promising antifungal properties and unique biosynthetic pathway, further research into this compound could focus on:
- Field Trials : Conducting extensive field trials to evaluate its effectiveness as a biopesticide in real-world agricultural settings.
- Formulation Development : Developing formulations that maintain its stability under varying environmental conditions.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its antifungal activity to optimize its use in crop protection.
特性
分子式 |
C14H12O5 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
(3R,4S)-4,8-dihydroxy-3'-methylspiro[2,4-dihydronaphthalene-3,5'-furan]-1,2'-dione |
InChI |
InChI=1S/C14H12O5/c1-7-5-14(19-13(7)18)6-10(16)11-8(12(14)17)3-2-4-9(11)15/h2-5,12,15,17H,6H2,1H3/t12-,14-/m0/s1 |
InChIキー |
WKHWQWGTSSQIRF-JSGCOSHPSA-N |
異性体SMILES |
CC1=C[C@@]2(CC(=O)C3=C([C@@H]2O)C=CC=C3O)OC1=O |
正規SMILES |
CC1=CC2(CC(=O)C3=C(C2O)C=CC=C3O)OC1=O |
同義語 |
lambertellol B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















